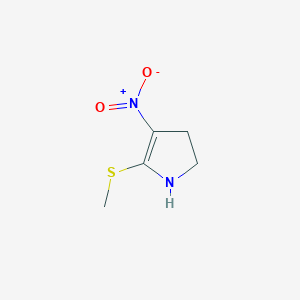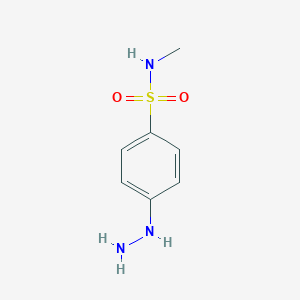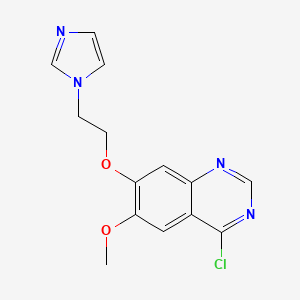
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline
Overview
Description
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, and an imidazole moiety linked through an ethoxy chain at the 7th position. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts significant biological activity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation can be achieved using reagents such as thionyl chloride and sodium methoxide, respectively.
Attachment of the Imidazole Moiety: The final step involves the nucleophilic substitution reaction where the ethoxy group is introduced, followed by the attachment of the imidazole ring through a suitable linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline involves its interaction with specific molecular targets:
Molecular Targets: Primarily targets kinases, which are enzymes involved in the regulation of various cellular processes.
Pathways Involved: Inhibition of kinase activity leads to the disruption of signaling pathways that control cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinazoline: Lacks the imidazole moiety, resulting in different biological activity.
6-Methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline: Lacks the chloro group, which may affect its reactivity and potency.
4-Chloro-7-(2-(imidazol-1-yl)ethoxy)quinazoline: Lacks the methoxy group, altering its electronic properties and interactions with biological targets.
Uniqueness
4-Chloro-6-methoxy-7-(2-(imidazol-1-yl)ethoxy)quinazoline is unique due to the combined presence of chloro, methoxy, and imidazole groups, which confer specific chemical reactivity and biological activity. This combination allows for targeted interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H13ClN4O2 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
4-chloro-7-(2-imidazol-1-ylethoxy)-6-methoxyquinazoline |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-12-6-10-11(17-8-18-14(10)15)7-13(12)21-5-4-19-3-2-16-9-19/h2-3,6-9H,4-5H2,1H3 |
InChI Key |
FILIAKNTYOYOOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCN3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
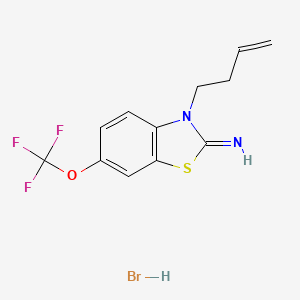
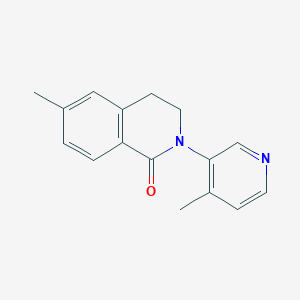
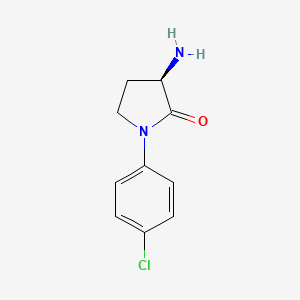
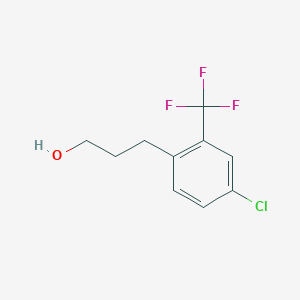
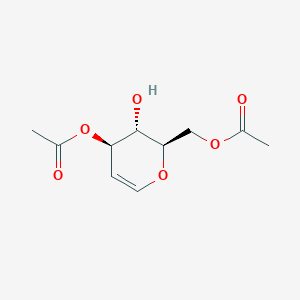
![2-(2,4-Dichlorophenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B8380570.png)


![3-[5-(1,2-Dithiolan-3-yl)pentanoylamino]propionic acid](/img/structure/B8380578.png)

